molecular formula C23H24N6O4 B2783296 N-(2-methoxy-5-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1216649-99-8

N-(2-methoxy-5-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Katalognummer: B2783296
CAS-Nummer: 1216649-99-8
Molekulargewicht: 448.483
InChI-Schlüssel: USPCARRZIDUEIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methoxy-5-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C23H24N6O4 and its molecular weight is 448.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-methoxy-5-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties, as well as its synthesis and structure-activity relationships.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Methoxy Group : Enhances solubility and biological activity.
  • Methyl-substituted Phenyl Ring : Contributes to hydrophobic interactions.
  • Morpholino Group : Imparts stability and enhances cellular uptake.
  • Quinoxaline Moiety with Triazole Ring : Known for various biological activities, including anticancer and antimicrobial effects.

Molecular Characteristics

PropertyValue
CAS Number 1216649-99-8
Molecular Formula C23H24N6O4
Molecular Weight 448.5 g/mol

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds structurally related to this compound. For instance, a related compound demonstrated significant inhibition of nitric oxide (NO) release in LPS-induced inflammation models. This effect was linked to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6 and involved the inhibition of cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS) pathways .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various cell line studies. Compounds with similar quinoxaline structures have shown promising results against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). For example, a derivative exhibited IC50 values of 1.9 µg/mL against HCT-116 cells, significantly lower than that of doxorubicin (IC50 3.23 µg/mL), indicating superior potency .

Structure-Activity Relationship (SAR)

The biological activities of compounds similar to this compound can be correlated with their structural components:

  • Methoxy and Methyl Substituents : Enhance lipophilicity and bioavailability.
  • Morpholino Group : Increases metabolic stability.
  • Quinoxaline Core : Exhibits diverse biological activities due to its ability to interact with various biological targets.

Synthesis Methods

The synthesis of this compound can be approached through several methods involving the reaction of appropriate precursors under controlled conditions. The incorporation of the morpholino group typically involves nucleophilic substitution reactions with suitable electrophiles derived from quinoxaline precursors.

Case Studies

A notable study evaluated a series of quinoxaline derivatives for their anti-inflammatory effects using in vivo models. The most active compound not only inhibited NO production but also showed a dose-dependent reduction in edema in animal models . This highlights the therapeutic potential of compounds like this compound in treating inflammatory diseases.

Eigenschaften

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(4-morpholin-4-yl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4/c1-15-7-8-19(32-2)17(13-15)24-20(30)14-28-23(31)29-18-6-4-3-5-16(18)25-21(22(29)26-28)27-9-11-33-12-10-27/h3-8,13H,9-12,14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPCARRZIDUEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.